molecular formula C20H14ClFN4O2 B4752546 5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide

5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide

Cat. No. B4752546
M. Wt: 396.8 g/mol
InChI Key: ARQSZUGDNNKAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that is commonly referred to as CPI-444.

Mechanism of Action

CPI-444 works by blocking the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. Adenosine is known to suppress the immune response, and by blocking the A2A receptor, CPI-444 can enhance the anti-tumor activity of immune cells.
Biochemical and Physiological Effects:
CPI-444 has been shown to have significant anti-tumor activity in preclinical models of cancer. It enhances the activity of immune cells and promotes the destruction of tumor cells. CPI-444 has also been shown to have anti-inflammatory effects and may have applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

CPI-444 has several advantages for lab experiments, including its potency and selectivity for the adenosine A2A receptor. However, it is a synthetic compound that requires specialized expertise for synthesis and may be expensive to produce. Additionally, further research is needed to determine the optimal dosage and administration of CPI-444 for different diseases.

Future Directions

There are several future directions for CPI-444 research, including exploring its potential applications in combination with other immunotherapies and chemotherapy drugs. Further research is also needed to determine the optimal dosage and administration of CPI-444 for different diseases. Additionally, the development of more potent and selective adenosine A2A receptor inhibitors may lead to the discovery of new classes of cancer immunotherapy drugs.
Conclusion:
CPI-444 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the treatment of cancer and other diseases. It is a potent inhibitor of the adenosine A2A receptor and has been shown to enhance the anti-tumor activity of immune cells. Further research is needed to determine the optimal dosage and administration of CPI-444 for different diseases, but it has the potential to become a new class of cancer immunotherapy drugs.

Scientific Research Applications

CPI-444 has been extensively studied for its potential applications in the treatment of cancer and other diseases. It is a potent inhibitor of the adenosine A2A receptor, which is known to play a critical role in regulating the immune response. CPI-444 has been shown to enhance the anti-tumor activity of immune checkpoint inhibitors and has the potential to become a new class of cancer immunotherapy.

properties

IUPAC Name

5-(4-chlorophenyl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c21-15-5-3-14(4-6-15)19-9-18(25-28-19)20(27)24-17-10-23-26(12-17)11-13-1-7-16(22)8-2-13/h1-10,12H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQSZUGDNNKAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-YL}-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide
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5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide
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5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide
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5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide

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